molecular formula C14H8Br2N2O2S B302553 5-bromo-N'-[(5-bromo-2-thienyl)methylene]-1-benzofuran-2-carbohydrazide

5-bromo-N'-[(5-bromo-2-thienyl)methylene]-1-benzofuran-2-carbohydrazide

Cat. No. B302553
M. Wt: 428.1 g/mol
InChI Key: QCBMVOXAOLZJEG-IDUWFGFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N'-[(5-bromo-2-thienyl)methylene]-1-benzofuran-2-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-bromo-N'-[(5-bromo-2-thienyl)methylene]-1-benzofuran-2-carbohydrazide involves its ability to inhibit the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. The compound has been found to modulate the expression of genes that are associated with inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N'-[(5-bromo-2-thienyl)methylene]-1-benzofuran-2-carbohydrazide exhibits significant biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, improve cognitive function, and induce apoptosis in cancer cells. The compound has also been shown to have a protective effect on the nervous system and cardiovascular system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N'-[(5-bromo-2-thienyl)methylene]-1-benzofuran-2-carbohydrazide in lab experiments is its potent biological activity. The compound has been found to exhibit significant effects at low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups.

Future Directions

There are several future directions for research on 5-bromo-N'-[(5-bromo-2-thienyl)methylene]-1-benzofuran-2-carbohydrazide. One area of interest is the development of new synthetic methods for producing the compound in larger quantities and with higher purity. Another direction is the investigation of the compound's potential use in the treatment of other diseases such as diabetes and autoimmune disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of the compound and its effects on various biological pathways.

Synthesis Methods

The synthesis of 5-bromo-N'-[(5-bromo-2-thienyl)methylene]-1-benzofuran-2-carbohydrazide involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 1-benzofuran-2-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product in high yield and purity.

Scientific Research Applications

5-bromo-N'-[(5-bromo-2-thienyl)methylene]-1-benzofuran-2-carbohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

5-bromo-N'-[(5-bromo-2-thienyl)methylene]-1-benzofuran-2-carbohydrazide

Molecular Formula

C14H8Br2N2O2S

Molecular Weight

428.1 g/mol

IUPAC Name

5-bromo-N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C14H8Br2N2O2S/c15-9-1-3-11-8(5-9)6-12(20-11)14(19)18-17-7-10-2-4-13(16)21-10/h1-7H,(H,18,19)/b17-7-

InChI Key

QCBMVOXAOLZJEG-IDUWFGFVSA-N

Isomeric SMILES

C1=CC2=C(C=C1Br)C=C(O2)C(=O)N/N=C\C3=CC=C(S3)Br

SMILES

C1=CC2=C(C=C1Br)C=C(O2)C(=O)NN=CC3=CC=C(S3)Br

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)C(=O)NN=CC3=CC=C(S3)Br

Origin of Product

United States

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